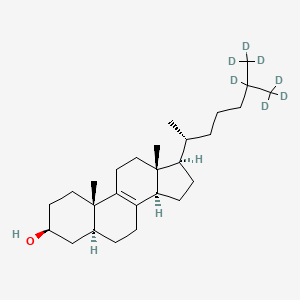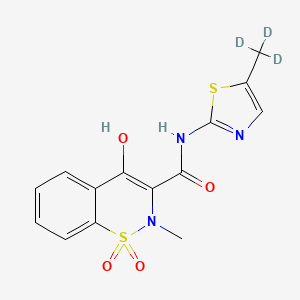
Meloxicam-d3-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meloxicam-d3-1 is a deuterium-labeled version of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of deuterium, a stable heavy isotope of hydrogen, into the Meloxicam molecule results in this compound. This modification is primarily used for pharmacokinetic and metabolic studies, as deuterium can alter the pharmacokinetic and metabolic profiles of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meloxicam-d3-1 involves the incorporation of deuterium into the Meloxicam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium into the Meloxicam molecule. The final product undergoes rigorous quality control to ensure its purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Meloxicam-d3-1, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfoxide group.
Substitution: This compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced forms of the sulfoxide group.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
Meloxicam-d3-1 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Biology: Used in studies to investigate the biological effects of deuterium incorporation on cellular processes.
Medicine: Helps in the development of new NSAIDs with improved pharmacokinetic profiles.
Mechanism of Action
Meloxicam-d3-1 exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium labeling does not significantly alter the mechanism of action but can affect the drug’s pharmacokinetics, potentially leading to prolonged action and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Meloxicam: The non-deuterated version of Meloxicam-d3-1.
Piroxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related NSAID with similar therapeutic uses.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C14H13N3O4S2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-[5-(trideuteriomethyl)-1,3-thiazol-2-yl]-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i1D3 |
InChI Key |
ZRVUJXDFFKFLMG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
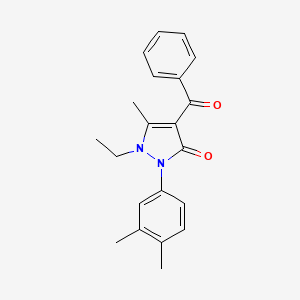
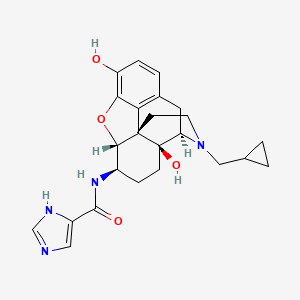

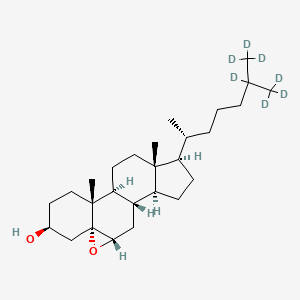


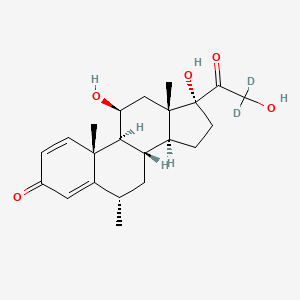


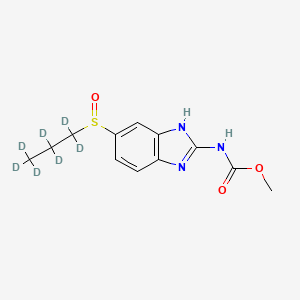

![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
